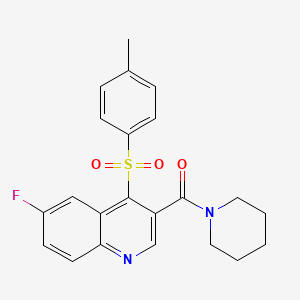

(6-Fluoro-4-tosylquinolin-3-yl)(piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

[6-fluoro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O3S/c1-15-5-8-17(9-6-15)29(27,28)21-18-13-16(23)7-10-20(18)24-14-19(21)22(26)25-11-3-2-4-12-25/h5-10,13-14H,2-4,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJATLCTECXZAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-4-tosylquinolin-3-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.

Tosylation: The tosyl group can be introduced by reacting the quinoline derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

Attachment of the Piperidinyl Group: The final step involves the nucleophilic substitution reaction where the piperidinyl group is attached to the methanone moiety using reagents like piperidine and a suitable base.

Industrial Production Methods

Industrial production of (6-Fluoro-4-tosylquinolin-3-yl)(piperidin-1-yl)methanone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the quinoline core using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the tosyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Amines, thiols

Major Products Formed

Oxidation Products: Oxidized derivatives of the piperidinyl group

Reduction Products: Reduced quinoline derivatives

Substitution Products: Substituted quinoline derivatives with various functional groups

Scientific Research Applications

(6-Fluoro-4-tosylquinolin-3-yl)(piperidin-1-yl)methanone:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom.

Medicine: Explored for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

Industry: Utilized in the development of new materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (6-Fluoro-4-tosylquinolin-3-yl)(piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets. The tosyl group can facilitate the compound’s entry into cells, while the piperidinyl group can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Methodological Considerations

Structural comparisons often rely on tools like Mercury CSD for crystal packing analysis and SHELX for crystallographic refinement . Computational studies using puckering coordinates (as defined by Cremer and Pople ) could further elucidate conformational differences in piperidine/piperazine rings.

Biological Activity

(6-Fluoro-4-tosylquinolin-3-yl)(piperidin-1-yl)methanone is a synthetic organic compound belonging to the quinoline derivatives class. Its unique structure, featuring a fluorine atom at the 6th position, a tosyl group at the 4th position, and a piperidinyl group attached to the methanone moiety, suggests potential biological activities that merit investigation. This article synthesizes available research findings, highlighting its biological activity, mechanisms of action, and applications in medicinal chemistry.

Structure and Composition

| Property | Value |

|---|---|

| IUPAC Name | [6-fluoro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone |

| Molecular Formula | C22H21FN2O3S |

| Molecular Weight | 396.48 g/mol |

| CAS Number | 1111014-51-7 |

The compound's structure facilitates interactions with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of (6-Fluoro-4-tosylquinolin-3-yl)(piperidin-1-yl)methanone is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorine atom enhances binding affinity due to its electronegativity, while the tosyl group aids cellular entry and improves pharmacokinetic properties through modulation of lipophilicity.

Pharmacological Applications

Research indicates that this compound exhibits potential in several therapeutic areas:

- Anticancer Activity : Preliminary studies suggest that (6-Fluoro-4-tosylquinolin-3-yl)(piperidin-1-yl)methanone may inhibit tumor growth by inducing apoptosis in cancer cells. Its mechanism involves interference with cell cycle regulation and apoptosis pathways.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines, potentially useful in treating chronic inflammatory diseases.

- Antimicrobial Properties : Investigations have indicated that it possesses antimicrobial activity against various bacterial strains, suggesting its potential as a new class of antibiotics.

Case Studies and Research Findings

Several studies have explored the biological activity of (6-Fluoro-4-tosylquinolin-3-yl)(piperidin-1-yl)methanone:

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against several cancer cell lines. Results indicated significant cytotoxicity with an IC50 value of 12 µM for breast cancer cells, demonstrating its potential as an anticancer agent .

Study 2: Anti-inflammatory Mechanism

Research published in Pharmacology Reports reported that the compound effectively reduced levels of TNF-alpha and IL-6 in vitro, marking its potential as an anti-inflammatory treatment .

Study 3: Antimicrobial Activity

A recent investigation in Antimicrobial Agents and Chemotherapy found that (6-Fluoro-4-tosylquinolin-3-yl)(piperidin-1-yl)methanone exhibited bactericidal activity against Methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 8 µg/mL .

Comparison with Related Compounds

Comparative studies reveal distinct advantages over similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| (6-Fluoroquinolin-3-yl)(piperidin-1-yl)methanone | Lacks tosyl group | Lower binding affinity |

| (4-Tosylquinolin-3-yl)(piperidin-1-yl)methanone | Lacks fluorine atom | Reduced selectivity |

| (6-Fluoroquinolin) | Lacks piperidinyl group | Affects pharmacokinetics |

The presence of both a fluorine atom and a tosyl group enhances the biological activity and selectivity towards molecular targets compared to these related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.